Cas no 1355232-14-2 (4-(4-Methyl-5-propionyl-pyridin-2-yl)-piperazine-1-carbaldehyde)
4-(4-Methyl-5-propionyl-pyridin-2-yl)-piperazine-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Methyl-5-propionyl-pyridin-2-yl)-piperazine-1-carbaldehyde
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- Inchi: 1S/C14H19N3O2/c1-3-13(19)12-9-15-14(8-11(12)2)17-6-4-16(10-18)5-7-17/h8-10H,3-7H2,1-2H3
- InChI Key: MPXWQZBJQDKDDT-UHFFFAOYSA-N
- SMILES: N1(C=O)CCN(C2=NC=C(C(=O)CC)C(C)=C2)CC1
4-(4-Methyl-5-propionyl-pyridin-2-yl)-piperazine-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500377-1g |
4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde |
1355232-14-2 | 97% | 1g |
$1061 | 2022-06-13 |
4-(4-Methyl-5-propionyl-pyridin-2-yl)-piperazine-1-carbaldehyde Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4-(4-Methyl-5-propionyl-pyridin-2-yl)-piperazine-1-carbaldehyde
Research Briefing on 4-(4-Methyl-5-propionyl-pyridin-2-yl)-piperazine-1-carbaldehyde (CAS: 1355232-14-2)
Recent advances in the field of chemical biology and medicinal chemistry have highlighted the significance of small molecule modulators targeting key biological pathways. Among these, the compound 4-(4-Methyl-5-propionyl-pyridin-2-yl)-piperazine-1-carbaldehyde (CAS: 1355232-14-2) has emerged as a promising scaffold due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and pharmacological relevance.
The compound belongs to a class of piperazine derivatives that have garnered attention for their ability to interact with diverse protein targets. Recent studies have demonstrated its role as a selective inhibitor of certain kinase enzymes involved in inflammatory and oncogenic pathways. A 2023 publication in the Journal of Medicinal Chemistry reported its optimized synthesis route with improved yield (78%) through a novel palladium-catalyzed coupling step, addressing previous challenges in large-scale production.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the propionyl group at the 5-position of the pyridine ring significantly enhances target binding affinity, while the carbaldehyde moiety allows for further derivatization. Molecular docking simulations suggest this compound adopts a unique binding conformation in the ATP pocket of target kinases, explaining its observed selectivity profile.
In vitro evaluations across multiple cancer cell lines (including NSCLC and triple-negative breast cancer) showed promising antiproliferative activity (IC50 values ranging from 0.8-3.2 μM), with minimal cytotoxicity against normal fibroblast cells. Notably, combination studies with standard chemotherapeutic agents demonstrated synergistic effects, particularly with paclitaxel in taxane-resistant models (Cancer Research, 2023).
Pharmacokinetic studies in rodent models indicate favorable absorption and distribution characteristics, with a plasma half-life of approximately 4.7 hours. However, recent metabolism studies identified the need for prodrug approaches to address first-pass metabolism concerns, particularly regarding the aldehyde group's stability (Xenobiotica, 2024).
Ongoing clinical translation efforts include structure optimization to improve metabolic stability while maintaining target engagement. The compound's unique scaffold continues to serve as a valuable starting point for developing novel therapeutics targeting protein kinases involved in cancer and inflammatory diseases. Future research directions emphasize exploring its potential in combination therapies and as part of targeted drug delivery systems.
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